molecular formula C6H10ClN3 B2509275 3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole CAS No. 356794-59-7

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole

Cat. No. B2509275
CAS RN: 356794-59-7
M. Wt: 159.62
InChI Key: DIIASRYBLPCJHV-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methylpropyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and potential use in medicinal chemistry. Triazoles can be functionalized or fused with other rings, such as benzene, to create compounds with a wide range of properties and applications . The specific compound , with a chloro and an isopropyl group attached to the triazole ring, is likely to have unique physical, chemical, and biological characteristics due to these substituents.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of diazo compounds or sodium azide in reactions with various nucleophiles . For instance, 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles can be synthesized from N-chloroacylimidates and hydrazines . Additionally, 5-substituted 3-chloro-1,2,4-triazoles can be obtained by diazotization of 5-substituted 3-amino-1,2,4-triazoles in hydrochloric acid . These methods demonstrate the versatility of triazole chemistry and the potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . X-ray diffraction techniques and density functional theory (DFT) calculations can also be used to determine the molecular structure and optimize it at a theoretical level . The presence of substituents on the triazole ring can influence the dihedral angles between the triazole and any attached phenyl rings, affecting the overall three-dimensional shape of the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For example, 1,2,4-triazole-3-thiones can react with 1-chloro-2,3-epoxypropane to form different adducts, which can further undergo intramolecular cyclization . The reactivity of triazoles can be affected by electronic effects, with electron-withdrawing substituents reacting faster and with higher yields compared to electron-donating substituents . The specific chemical reactions of 3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole would depend on the reactivity of the chloro and isopropyl groups attached to the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. Some triazoles exhibit fluorescent behavior, which can be influenced by the nature of the substituents on the ring . The solubility, melting point, and stability of the compound are also likely to be affected by the specific substituents present. The compound's reactivity in chemical reactions, as well as its potential biological activity, would be key aspects of its chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole and its derivatives are synthesized through various chemical reactions involving 1,2,4-triazole-3-thiones and different reactants. For example, the reaction with 1-chloro-2,3-epoxypropane leads to the formation of 3-(1-chloro-2-hydroxypropyl)-3-(1-chloro-2-hydroxypropylthio)-1,2,4-triazoles, and further intramolecular cyclization of the monoadducts yields 3-hydroxy-1,2,4-triazolo[2,3-b] tetrahydro-1,3-triazines (Trzhtsinskaya et al., 1987).

Biological and Pharmacological Properties

  • Triazole and its derivatives, including 3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole, are known for their diverse applications in medicine, agriculture, and industry. They possess significant biological activities, such as antimicrobial, antifungal, and antiviral properties. For instance, novel triazolothiadiazine derivatives of 1,2,4-triazole have been synthesized and found to exhibit significant antimicrobial activity against a variety of pathogens (Kaplancikli et al., 2008).

Chemical Interactions and Stability

  • Studies on the regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes reveal the formation of new regioselective isomers and help understand the structural stability and chemical behavior of these compounds. These findings are crucial for the development of new lead compounds with a wide spectrum of biological activities (Boraei et al., 2016).

Molecular Docking and Anticancer Activity

  • 1,2,4-Triazole derivatives are also explored for their anticancer activity. Extensive studies on their electronic and molecular structure, supported by molecular docking to the EGFR kinase domain ATP binding site, indicate that the interaction of these compounds with the binding site may be responsible for their observed anticancer activity. This highlights the potential of 3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole derivatives in cancer treatment (Kaczor et al., 2013).

Future Directions

The study of this compound could be interesting for various fields, including medicinal chemistry, materials science, and chemical biology. Its properties could be tuned by modifying the triazole ring or the attached groups .

properties

IUPAC Name

3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIASRYBLPCJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-isobutyl-1H-1,2,4-triazole

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